molecular formula C12H24 B13803209 (E)-2,3-Di-tert-butyl-2-butene CAS No. 54290-40-3

(E)-2,3-Di-tert-butyl-2-butene

Cat. No.: B13803209
CAS No.: 54290-40-3
M. Wt: 168.32 g/mol
InChI Key: UKVHFKANOLLXHC-MDZDMXLPSA-N
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Description

(E)-2,3-Di-tert-butyl-2-butene is an organic compound characterized by its unique structure, featuring two tert-butyl groups attached to a butene backbone. This compound is of interest due to its stability and the steric hindrance provided by the bulky tert-butyl groups, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,3-Di-tert-butyl-2-butene typically involves the alkylation of a suitable butene precursor with tert-butyl groups. One common method is the reaction of 2-butene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar alkylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and catalysts to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: (E)-2,3-Di-tert-butyl-2-butene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of tert-butyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.

    Substitution: The tert-butyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Tert-butyl ketones or carboxylic acids.

    Reduction: 2,3-Di-tert-butylbutane.

    Substitution: Various tert-butyl-substituted derivatives.

Scientific Research Applications

(E)-2,3-Di-tert-butyl-2-butene has several applications in scientific research:

    Chemistry: Used as a model compound to study steric effects in organic reactions.

    Biology: Investigated for its potential as a protective agent against oxidative stress due to its bulky tert-butyl groups.

    Medicine: Explored for its potential use in drug delivery systems, where the steric hindrance can influence the release rate of active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (E)-2,3-Di-tert-butyl-2-butene exerts its effects is largely influenced by the steric hindrance provided by the tert-butyl groups. This steric hindrance can affect the compound’s reactivity and interaction with other molecules, making it a valuable tool in studying reaction mechanisms and molecular interactions.

Molecular Targets and Pathways: The compound’s bulky structure can inhibit or enhance specific pathways, depending on the nature of the reaction or interaction. For example, in oxidation reactions, the tert-butyl groups can protect certain parts of the molecule from being oxidized, leading to selective oxidation products.

Comparison with Similar Compounds

    (E)-2,3-Dimethyl-2-butene: Similar structure but with methyl groups instead of tert-butyl groups.

    (E)-2,3-Diethyl-2-butene: Similar structure but with ethyl groups instead of tert-butyl groups.

    (E)-2,3-Diisopropyl-2-butene: Similar structure but with isopropyl groups instead of tert-butyl groups.

Uniqueness: (E)-2,3-Di-tert-butyl-2-butene is unique due to the significant steric hindrance provided by the tert-butyl groups. This steric effect can influence the compound’s reactivity, making it less prone to certain reactions compared to its methyl, ethyl, or isopropyl analogs. This property makes it particularly useful in studies where steric effects are a critical factor.

Properties

CAS No.

54290-40-3

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(E)-2,2,3,4,5,5-hexamethylhex-3-ene

InChI

InChI=1S/C12H24/c1-9(11(3,4)5)10(2)12(6,7)8/h1-8H3/b10-9+

InChI Key

UKVHFKANOLLXHC-MDZDMXLPSA-N

Isomeric SMILES

C/C(=C(/C)\C(C)(C)C)/C(C)(C)C

Canonical SMILES

CC(=C(C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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